An In-depth Technical Guide to the Chemical Properties of 2-Propyl-4-pentenoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Propyl-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Propyl-4-pentenoic acid, a significant metabolite of the widely used anticonvulsant drug, Valproic acid. This document details the compound's nomenclature, structural information, and key physicochemical characteristics. Furthermore, it outlines experimental protocols for its analysis and discusses its biological activities, with a focus on the signaling pathways implicated in its toxicity. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.
Chemical and Physical Properties
2-Propyl-4-pentenoic acid, also known by its synonyms 4-ene-VPA and 2-Allylpentanoic acid, is a branched-chain unsaturated fatty acid. It is a major metabolite of Valproic acid and is associated with hepatotoxicity and neuroteratogenicity.[1][2]
Nomenclature and Structure
-
IUPAC Name: 2-Propylpent-4-enoic acid
-
Synonyms: 4-ene-VPA, 2-Allylpentanoic acid, (±)-2-Propyl-4-pentenoic acid[1][2][3]
-
Canonical SMILES: CCCC(CC=C)C(=O)O[4]
-
InChI Key: UMYDNZXEHYSVFY-UHFFFAOYSA-N[4]
Physicochemical Data
| Property | Value | Reference Compound Data |
| Physical State | Liquid / Oil[1][4] | - |
| Appearance | Clear, Colorless[5] | - |
| Density | 0.943 ± 0.06 g/cm³[1] | - |
| Melting Point | Data not available | -22.5 °C (for 4-Pentenoic acid) |
| Boiling Point | Data not available | 188-189 °C (for 4-Pentenoic acid) |
| Solubility | Slightly soluble in methanol[2] | - |
| pKa (Predicted) | 4.70 ± 0.20[5] | - |
Experimental Protocols
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 2-Propyl-4-pentenoic acid is not widely published. However, its synthesis can be approached through methods analogous to those used for Valproic acid and other substituted pentenoic acids. One common strategy is the malonic ester synthesis.
General Synthetic Approach (based on related syntheses):
-
Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then reacted with an appropriate allyl halide (e.g., allyl bromide) in an alkylation reaction to introduce the allyl group.
-
Second Alkylation: The resulting mono-alkylated malonic ester is then subjected to a second alkylation step using a propyl halide (e.g., 1-bromopropane) to introduce the propyl group.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is subsequently hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide), followed by acidification. The resulting dicarboxylic acid readily undergoes decarboxylation upon heating to yield the final product, 2-Propyl-4-pentenoic acid.
An asymmetric synthesis approach has also been reported, utilizing chiral auxiliaries like (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP) to achieve enantiomerically pure forms of the acid.[1]
Spectroscopic and Chromatographic Analysis
A sensitive and specific HPLC-MS/MS method has been developed for the quantitative determination of 2-Propyl-4-pentenoic acid in human plasma.[5]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., VPA-d15).
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant is subjected to pre-column derivatization.
-
-
Derivatization:
-
The carboxylic acid moiety is derivatized to enhance ionization efficiency and chromatographic retention. A common derivatizing agent is 4-dimethylaminobenzylamine (B93267) dihydrochloride.[5]
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Transitions: Specific precursor-to-product ion transitions for the derivatized 2-Propyl-4-pentenoic acid and the internal standard are monitored.
-
-
Quantification:
-
The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This method can achieve a lower limit of quantification of 20 ng/mL in plasma.[5]
-
-
¹H NMR:
-
A triplet corresponding to the methyl protons of the propyl group.
-
Multiplets for the methylene (B1212753) protons of the propyl group and the methylene protons adjacent to the double bond.
-
A multiplet for the methine proton at the chiral center (C2).
-
Multiplets for the vinyl protons of the allyl group, showing characteristic splitting patterns for a terminal alkene.
-
A broad singlet for the carboxylic acid proton.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the carboxylic acid.
-
Signals for the two sp² hybridized carbons of the double bond.
-
A signal for the methine carbon at the chiral center.
-
Signals for the methylene carbons of the propyl and allyl groups.
-
A signal for the methyl carbon of the propyl group.
-
An experimental FTIR spectrum for 2-Propyl-4-pentenoic acid is not publicly available. The expected characteristic absorption bands, based on its functional groups, are:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretch (alkane and alkene): Bands just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1710 cm⁻¹.
-
C=C stretch (alkene): A band of variable intensity around 1640 cm⁻¹.
-
C-O stretch (carboxylic acid): A band in the region of 1320-1210 cm⁻¹.
-
=C-H bend (alkene): Bands in the region of 1000-650 cm⁻¹.
Biological Activity and Signaling Pathways
2-Propyl-4-pentenoic acid is a major toxic metabolite of Valproic acid. Its toxicity is primarily attributed to its effects on mitochondrial function and the induction of oxidative stress.[2]
Mechanism of Toxicity
The hepatotoxicity of 2-Propyl-4-pentenoic acid is linked to its metabolism via β-oxidation, which can lead to the formation of reactive metabolites.[4] These metabolites are implicated in causing mitochondrial dysfunction and depleting cellular glutathione (B108866) (GSH) stores, a key antioxidant. The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components, and ultimately, cell death.
Signaling Pathways
2-Propyl-4-pentenoic acid and its reactive metabolites can directly impact mitochondrial function. This includes the inhibition of the mitochondrial respiratory chain, leading to decreased ATP production and an increase in ROS generation. Furthermore, it can induce the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane, which dissipates the mitochondrial membrane potential and can trigger apoptosis.
Caption: Mitochondrial dysfunction induced by 2-Propyl-4-pentenoic acid.
The reactive metabolites of 2-Propyl-4-pentenoic acid can directly conjugate with glutathione, leading to its depletion. This reduction in the primary cellular antioxidant defense system results in an accumulation of ROS, causing oxidative stress. Oxidative stress, in turn, can damage lipids, proteins, and DNA, and activate stress-responsive signaling pathways, such as the Nrf2 pathway, as a compensatory mechanism. However, severe and prolonged oxidative stress will ultimately lead to apoptosis.
Caption: Glutathione depletion and subsequent oxidative stress.
The culmination of mitochondrial dysfunction and oxidative stress is the induction of apoptosis, or programmed cell death. The release of cytochrome c from the mitochondria into the cytosol initiates the caspase cascade. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Caption: Intrinsic pathway of apoptosis activated by 2-Propyl-4-pentenoic acid.
Conclusion
2-Propyl-4-pentenoic acid is a biologically active metabolite of Valproic acid with significant toxicological implications. This guide has summarized its key chemical and physical properties, provided an overview of relevant experimental protocols, and detailed the molecular pathways underlying its toxicity. A thorough understanding of these characteristics is crucial for researchers in the fields of drug metabolism, toxicology, and pharmacology, and for professionals involved in the development of safer therapeutic agents. Further research is warranted to fully elucidate the specific molecular interactions and to develop strategies to mitigate the adverse effects associated with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Role of oxidative metabolism in the effect of valproic acid on markers of cell viability, necrosis, and oxidative stress in sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR [m.chemicalbook.com]
- 5. Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

